2-Undecene, 4-methyl-

Description

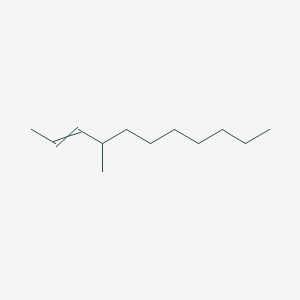

Structure

3D Structure

Properties

CAS No. |

91695-32-8 |

|---|---|

Molecular Formula |

C12H24 |

Molecular Weight |

168.32 g/mol |

IUPAC Name |

4-methylundec-2-ene |

InChI |

InChI=1S/C12H24/c1-4-6-7-8-9-11-12(3)10-5-2/h5,10,12H,4,6-9,11H2,1-3H3 |

InChI Key |

UWRUSZLYXZMPAR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C)C=CC |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 2 Undecene, 4 Methyl

Electrophilic Addition Reactions to the Alkene Moiety

The carbon-carbon double bond in 2-undecene (B8481262), 4-methyl- serves as a region of high electron density, making it susceptible to attack by electrophiles. studymind.co.uk These reactions, known as electrophilic additions, involve the breaking of the π bond and the formation of new single bonds to the electrophile and a subsequent nucleophile. studymind.co.ukquora.com The regioselectivity of these additions is a key consideration, often governed by Markovnikov's rule. rutgers.edu

Markovnikov's Rule in the Context of 2-Undecene, 4-methyl-

Markovnikov's rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom of the double bond that has the greater number of hydrogen atoms. rutgers.edu In the case of 2-undecene, 4-methyl-, the double bond is between the C2 and C3 positions. The C2 carbon is bonded to one hydrogen atom, while the C3 carbon is bonded to one hydrogen atom. However, the stability of the resulting carbocation intermediate dictates the outcome.

The mechanism proceeds through the formation of a carbocation intermediate after the initial attack of the electrophile (e.g., H+). quora.com Addition of the electrophile to the C2 position would result in a secondary carbocation at C3, whereas addition to the C3 position would lead to a more stable tertiary carbocation at C2 due to the presence of the methyl group at the C4 position. Therefore, the addition of an electrophile like H+ will preferentially occur at the C3 carbon, leading to the formation of the more substituted and stable tertiary carbocation at C2. The subsequent attack by a nucleophile (X-) will then occur at this C2 position. rutgers.edumsu.edu

Anti-Markovnikov Addition

In certain conditions, such as the addition of HBr in the presence of peroxides, the reaction can proceed via a free-radical mechanism, leading to an anti-Markovnikov product. byjus.comchemistrysteps.com In this case, the bromine radical (Br•) is the initial electrophile and adds to the C2 carbon, forming a more stable secondary radical at the C3 position. Subsequent abstraction of a hydrogen atom from HBr by this radical yields the anti-Markovnikov product where the bromine is attached to the C3 carbon. chemistrysteps.com

Interactive Data Table: Predicted Products of Electrophilic Addition to 2-Undecene, 4-methyl-

| Reagent | Conditions | Mechanism | Major Product |

| HBr | No Peroxides | Electrophilic Addition | 2-Bromo-4-methylundecane |

| HBr | Peroxides (ROOR) | Free-Radical Addition | 3-Bromo-4-methylundecane |

| H₂O, H⁺ | Acid-Catalyzed Hydration | Electrophilic Addition | 4-Methyl-2-undecanol |

| 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Oxymercuration-Demercuration | Electrophilic Addition | 4-Methyl-2-undecanol |

| 1. BH₃•THF 2. H₂O₂, NaOH | Hydroboration-Oxidation | Concerted Addition | 4-Methyl-3-undecanol |

Oxidation Reactions and Formation of Derived Oxygenated Compounds

The double bond in 2-undecene, 4-methyl- is also a site for various oxidation reactions, leading to the formation of oxygenated compounds such as epoxides and diols.

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or through metal-catalyzed processes to form an epoxide (an oxirane). rsc.orggoogle.com The reaction involves the transfer of an oxygen atom to the double bond. For 2-undecene, 4-methyl-, this would result in the formation of 2,3-epoxy-4-methylundecane. The reaction is stereospecific, meaning that a cis-alkene will yield a cis-epoxide and a trans-alkene will yield a trans-epoxide.

Dihydroxylation

Dihydroxylation is the addition of two hydroxyl (-OH) groups to the double bond, forming a vicinal diol (a glycol). wikipedia.orglibretexts.org This can be achieved through different reagents, leading to either syn- or anti-addition products.

Syn-dihydroxylation: This is achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃) or cold, dilute potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.comlibretexts.org The reaction proceeds through a cyclic intermediate, resulting in the two hydroxyl groups adding to the same side of the double bond. libretexts.org For 2-undecene, 4-methyl-, this would yield (2R,3S)- or (2S,3R)-4-methylundecane-2,3-diol, depending on the starting alkene's geometry.

Anti-dihydroxylation: This is typically a two-step process involving initial epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.org The nucleophilic attack of water on the protonated epoxide occurs from the side opposite to the epoxide ring, resulting in the two hydroxyl groups being on opposite sides of the original double bond.

The Sharpless asymmetric dihydroxylation is a notable method that allows for the enantioselective synthesis of diols using a chiral ligand with osmium tetroxide. wikipedia.org

Cleavage and Decomposition Pathways

Under certain conditions, such as high temperatures or in the presence of specific catalysts, the carbon-carbon bonds in 2-undecene, 4-methyl- can break.

Beta-Scission and C-C Bond Cleavage Mechanisms

Beta-scission is a common reaction in the thermal cracking of hydrocarbons. It involves the cleavage of a C-C bond that is beta to a radical center. In the context of 2-undecene, 4-methyl-, if a radical is formed on the alkyl chain, beta-scission can lead to the formation of smaller alkenes and alkyl radicals. acs.org For instance, radical formation at the C5 position could lead to the cleavage of the C3-C4 bond. The presence of the double bond can influence the stability of the resulting radicals and thus the preferred cleavage pathways. researchgate.net The cleavage of allylic C-C bonds, which are adjacent to the double bond, can also be a significant decomposition pathway. researchgate.net

Free-Radical Chain Reaction Mechanisms

2-undecene, 4-methyl- can undergo free-radical chain reactions, particularly autoxidation in the presence of oxygen. zenodo.org This process is initiated by the formation of a radical, which then reacts with molecular oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another molecule of the alkene to form a hydroperoxide (ROOH) and a new alkyl radical, propagating the chain reaction. zenodo.org These reactions can lead to a complex mixture of oxygenated products. nih.gov The presence of tertiary hydrogens, such as the one at the C4 position, can be particularly susceptible to abstraction in these radical processes.

Isomerization Processes

Cis-Trans Isomerization Mechanisms

Due to the restricted rotation around the carbon-carbon double bond, 2-undecene, 4-methyl- can exist as geometric isomers, specifically cis (Z) and trans (E) isomers. orgosolver.comfiveable.me Interconversion between these isomers, known as cis-trans isomerization, does not occur spontaneously under normal conditions but can be induced by heat, light (photoisomerization), or catalysis. orgosolver.comresearchgate.net

The mechanism of catalyzed isomerization often involves the temporary conversion of the double bond to a single bond, allowing for rotation. For example, acid-catalyzed isomerization can proceed through the formation of a carbocation intermediate. Metal catalysts, such as those containing iron, can facilitate isomerization through the formation of an allyl-metal hydride intermediate. wiley.com Another pathway involves a metal-hydride species that adds to the double bond and then eliminates, allowing for rotation and the formation of the more thermodynamically stable isomer, which is typically the trans isomer. wiley.com

Positional Isomerization and Skeletal Rearrangements

Positional isomerization involves the migration of the carbon-carbon double bond along the carbon chain, while skeletal rearrangements alter the fundamental carbon framework of the molecule. These transformations are typically driven by the pursuit of a more thermodynamically stable isomer and are often facilitated by catalysts.

Positional Isomerization The movement of the double bond in alkenes is a common acid-catalyzed reaction. For long-chain alkenes like 2-undecene, 4-methyl-, this can lead to a mixture of isomers. The goal of many synthetic methods is to control this migration to selectively produce a desired regioisomer. For instance, processes have been developed for the isomerization of alpha-olefins (1-alkenes) into various internal alkenes (e.g., 2-alkene, 3-alkene, 4-alkene). google.com These processes often involve multiple steps to achieve a more even distribution of isomers in the final product mixture. google.com

Iron carbonyl complexes, such as Fe(CO)₅, have been shown to be effective catalysts for the rapid isomerization of terminal alkenes like 1-undecene (B165158) under UV irradiation, resulting in a mixture of regioisomers. wiley.com While the starting material is different, the principle applies to the potential for double bond migration in substituted undecenes. The mechanism for such isomerizations can proceed via pathways like metal-hydride addition-elimination. chinesechemsoc.org In cobalt-catalyzed isomerization, for example, a Co-H species inserts across the double bond, followed by a β-hydride elimination at a different position to release the isomerized alkene and regenerate the catalyst. chinesechemsoc.org

Skeletal Rearrangements Skeletal rearrangements are less common than positional isomerization for simple alkenes under typical conditions but can occur under more strenuous conditions or with specific catalysts that promote the breaking and reforming of carbon-carbon bonds. Such rearrangements are often observed in carbocation chemistry, where a less stable carbocation can rearrange to a more stable one via a hydride or alkyl shift. The synthesis of complex natural products, such as those containing bicyclo[4.4.1]undecene ring systems, often involves intricate skeletal rearrangements as key steps. researchgate.net

In the context of producing 2-undecene, 4-methyl-, it can be a product of larger molecule fragmentation and rearrangement, such as in the catalytic pyrolysis of plastic waste. ijpsat.org During this process, long polymer chains are cracked into smaller fragments, which then undergo a series of complex reactions including isomerization and skeletal rearrangements over a catalyst surface to form a variety of hydrocarbon products. ijpsat.org

Catalytic Reaction Mechanisms and Reaction Kinetics

Catalysts play a pivotal role in the transformation of 2-undecene, 4-methyl- and its isomers, influencing both the reaction pathway and its rate.

Catalytic Pyrolysis 2-Undecene, 4-methyl- has been identified as a product in the liquid oil synthesized from the catalytic pyrolysis of low-density polyethylene (B3416737) (LDPE) and polypropylene (B1209903) (PP) plastic waste using a natural zeolite catalyst. ijpsat.org The catalytic reactions within this process are complex and include cracking, oligomerization, cyclization, aromatization, and isomerization. ijpsat.org The zeolite catalyst, with its acidic sites, facilitates the breakdown of the polymer chains and the subsequent rearrangement of the resulting hydrocarbon fragments into more stable branched and internal olefins like 2-undecene, 4-methyl-. ijpsat.org The relative abundance of this compound can be influenced by the feedstock composition.

| Compound | Retention Time (min) | Area (%) in LDPE 100% | Area (%) in LDPE 75%:PP 25% | Area (%) in LDPE 25%:PP 75% |

|---|---|---|---|---|

| 2-Undecene, 4-methyl- | 2.346 | 2.65 | 1.56 | 0.89 |

Reaction Kinetics The kinetics of reactions involving alkenes are critical for understanding their atmospheric chemistry and industrial processing. The rate constants for the gas-phase reactions of hydroxyl (OH) radicals with various alkenes have been studied extensively. While data for 2-undecene, 4-methyl- is not specified, studies on its isomer, 2-methyl-1-undecene (B103759), provide valuable insight. The rate constant for the reaction of OH radicals with 2-methyl-1-undecene at 299 ± 2 K was determined to be (7.85 ± 0.21) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.org It has been observed that the rate constants for these reactions increase with the carbon number of the alkene. acs.org This trend is attributed to two factors: an increased rate of H-atom abstraction from the C-H bonds of the alkyl groups and an enhancement of the OH radical addition to the C=C bond. acs.org

| Compound | Rate Constant (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 2-methyl-1-undecene | 7.85 ± 0.21 |

| 2-methyl-1-dodecene | 7.96 ± 0.26 |

Metathesis Reactions Alkene metathesis is a powerful catalytic reaction for the synthesis of various olefins. The cross-metathesis of methyl oleate (B1233923) with 3-pentenenitrile (B94367) using second-generation Hoveyda–Grubbs catalysts yields products including 2-undecene (a positional isomer of 2-undecene, 4-methyl-). conicet.gov.ar The reaction kinetics are influenced by the reactant ratio, with higher concentrations of the cross-partner shifting the equilibrium towards the desired products. conicet.gov.ar However, high concentrations of nitrile-containing reactants can also lead to catalyst deactivation. conicet.gov.ar

Investigation of Molecular Targets and Pathways in Chemical Reactions

Identifying the specific molecular targets and reaction pathways is key to controlling chemical transformations.

Pathways in Catalytic Pyrolysis In the catalytic pyrolysis of plastics over zeolites, the long hydrocarbon chains of polymers like LDPE are the initial molecular targets. ijpsat.org The catalyst's acidic sites protonate the polymer, initiating carbocation formation and subsequent chain scission (cracking). The resulting smaller hydrocarbon fragments undergo a cascade of reactions. The formation of 2-undecene, 4-methyl- specifically points to a pathway involving cracking to a C12 fragment, followed by isomerization to form the internal, branched alkene structure, which is thermodynamically favored over linear or terminal isomers. ijpsat.org

Pathways in Isomerization and Rearrangement For catalyzed isomerization reactions, the primary molecular target is the π-bond of the alkene. In cobalt-catalyzed isomerization, the reaction proceeds through a well-defined pathway involving the reversible formation of a cobalt-alkyl intermediate. chinesechemsoc.org The regioselectivity of the subsequent β-hydride elimination step determines which positional isomer is formed.

In rearrangements of functionalized derivatives, neighboring groups can direct the reaction pathway. For example, the rearrangement of certain epoxy-ethers is catalyzed by tetracyanoethylene (B109619) (TCNE). oup.com The reaction pathway is believed to involve anchimeric assistance from a nearby ether oxygen atom, which helps to stabilize the transition state and directs the regioselective formation of a ketone. oup.com When such assistance is not possible, as in the case of 2-methyl-2-undeceneoxide, the reaction with catalysts like DDQ or CAN is less selective and can result in a complex mixture of products, indicating multiple competing pathways. oup.com

Pathways in Organometallic Synthesis The formation of specific alkene isomers can be controlled through organometallic pathways. For instance, the reaction of 2-methyl-undecanal with a zinc amalgam and chlorotrimethylsilane (B32843) can produce a mixture of 2-methyl-2-undecene (B11940385) and 2-methyl-1-undecene. ucl.ac.uk The reaction proceeds through an organozinc carbenoid intermediate. The observed product ratio reflects the relative stability of the different alkene isomers and the kinetic pathways available for their formation from the carbenoid, including hydrogen migration. ucl.ac.uk

Spectroscopic Characterization and Advanced Analytical Methodologies for 2 Undecene, 4 Methyl

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical technique for the study of VOCs like 2-Undecene (B8481262), 4-methyl-. helsinki.fi It offers high sensitivity and specificity, enabling the effective analysis of complex mixtures of volatile compounds. helsinki.fi GC-MS facilitates both the qualitative and quantitative analysis of specific VOCs by separating them based on their volatility and affinity, followed by analysis based on their mass-to-charge ratio. helsinki.fi

Quantitative and Qualitative Profiling of Volatile Organic Compounds (VOCs)

GC-MS is instrumental in the comprehensive profiling of VOCs from various sources. helsinki.fi In the analysis of fresh produce, for instance, GC-MS provides precise aroma profiling, which is crucial for quality assessment. helsinki.fi The technique allows for the identification and quantification of numerous compounds, including 2-Undecene, 4-methyl-. helsinki.fi The data generated from GC-MS analysis can be used to create a "fingerprint" of a sample's volatile composition, which is useful for identifying sources of pollution or characterizing the aroma profile of food products. nih.gov

A study on the VOC emissions from salads and tomatoes using GC-MS identified 2-Undecene, 4-methyl- as one of the compounds present. helsinki.fi The following table summarizes the identification of this compound in that study:

| Compound Name | CAS Number | Retention Time (min) | Kovats Index |

| 2-Undecene, 4-methyl- | 91695-32-8 | 11.9 | 785 |

Data from a study on VOC emissions from salads and tomatoes. helsinki.fi

Headspace Solid-Phase Microextraction (HS-SPME) Coupled Techniques and Optimization

Headspace Solid-Phase Microextraction (HS-SPME) is a widely used sample preparation technique that is often coupled with GC-MS for the analysis of VOCs. helsinki.fimdpi.com This solvent-free method is simple, sensitive, and ensures reliable and unaltered VOC profile sampling. helsinki.fifrontiersin.org HS-SPME involves exposing a coated fiber to the headspace of a sample, allowing volatile compounds to adsorb onto the fiber coating. mdpi.com The fiber is then thermally desorbed into the GC-MS for analysis. mdpi.com

The efficiency of HS-SPME is influenced by several parameters, including the type of fiber coating, extraction time, and extraction temperature. helsinki.fifrontiersin.org Optimization of these parameters is crucial for achieving the highest sensitivity and accuracy. frontiersin.orgscielo.br For example, different fiber coatings, such as Polydimethylsiloxane (PDMS), Divinylbenzene (DVB), and Carboxen (CAR), exhibit varying selectivity and sensitivity for specific VOCs. helsinki.fi A common combination used is a PDMS/DVB or a DVB/CAR/PDMS fiber. mdpi.comuitm.edu.my

Studies have shown that extraction temperatures between 40-60°C and extraction times of 20-40 minutes are often optimal for many VOCs. helsinki.fi For instance, in the analysis of truffle volatiles, the optimal HS-SPME parameters were found to be an extraction of 100 mg of truffle at 50°C for 45 minutes. frontiersin.org Another study optimizing the extraction of VOCs from pineapple set the optimal conditions at 30°C for 29 minutes with the addition of 1g of salt. uitm.edu.my

Application of Different GC Columns and Stationary Phases

The choice of the gas chromatography (GC) column and its stationary phase is a critical factor that significantly impacts the separation of compounds. sigmaaldrich.comsigmaaldrich.com The stationary phase is a film coated on the inner wall of the capillary column, and its selection is based on the application. sigmaaldrich.com The separation process relies on the differences in chemical and physical properties of the injected organic compounds and their interactions with the stationary phase. sigmaaldrich.com

For the analysis of non-polar compounds like 2-Undecene, 4-methyl-, a non-polar stationary phase is typically used. sigmaaldrich.com Non-polar columns are made with the least selective GC stationary phases and are commonly used to separate non-polar compounds like alkanes. sigmaaldrich.com The elution order on these columns generally follows the boiling points of the analytes. sigmaaldrich.com

The polarity of the stationary phase is a key determinant of its retentive capability for volatile components. glsciencesinc.com If the polarity of the stationary phase and the analyte are similar, the attractive forces are stronger, leading to greater retention and often, increased resolution. restek.com For general-purpose analyses, stationary phases are often based on polysiloxane backbones with different functional groups to modify their polarity. glsciencesinc.com

| Stationary Phase Type | Polarity | Common Applications |

| Polydimethylsiloxane (e.g., DB-1, HP-1) | Non-polar | Separation of non-polar compounds like alkanes. sigmaaldrich.com |

| Phenyl-substituted polysiloxane (e.g., DB-5, HP-5) | Intermediate polarity | General purpose, suitable for a wide range of compounds. restek.com |

| Polyethylene (B3416737) glycol (WAX) | Polar | Analysis of polar compounds. glsciencesinc.com |

Electron Ionization (EI) and Chemical Ionization (CI) Modes in Mass Spectrometry

In mass spectrometry, Electron Ionization (EI) and Chemical Ionization (CI) are two common methods for ionizing molecules. azom.com EI is considered a "hard" ionization technique because it uses highly energetic electrons (typically 70 eV) to produce ions, leading to extensive fragmentation. wikipedia.org This fragmentation can be very useful for determining the structure of unknown compounds by comparing the resulting mass spectrum to a database. wikipedia.orguni-saarland.de However, the molecular ion peak may be weak or absent in EI spectra, making it difficult to identify a compound if its spectrum is not in a database. azom.com

In contrast, CI is a "soft" ionization technique that results in less fragmentation. azom.com In CI, a reagent gas such as methane (B114726) or ammonia (B1221849) is introduced into the ion source. azom.com The reagent gas is ionized first, and these ions then react with the analyte molecules to form ions. azom.com Mass spectra obtained using CI typically show a prominent molecular ion or a protonated molecule ([M+H]+), which helps in confirming the molecular weight of the analyte. azom.comumd.edu This is particularly useful for the analysis of unknown compounds or in complex matrices where co-eluting peaks can be deconvoluted using CI. azom.com

| Ionization Mode | Energy Level | Fragmentation | Molecular Ion Peak | Key Advantage |

| Electron Ionization (EI) | High | Extensive | Often weak or absent | Provides structural information through fragmentation patterns. wikipedia.orguni-saarland.de |

| Chemical Ionization (CI) | Low | Minimal | Strong | Confirms molecular weight. azom.comumd.edu |

Mass Spectral Interpretation and Fragment Pattern Analysis

The interpretation of mass spectra involves analyzing the fragmentation pattern of a molecule to deduce its structure. tutorchase.com When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments, known as daughter ions. tutorchase.com The pattern of these fragments is characteristic of the original molecule's structure. tutorchase.com

For alkanes and alkenes like 2-Undecene, 4-methyl-, fragmentation often involves the cleavage of carbon-carbon bonds. libretexts.org The stability of the resulting carbocations influences the abundance of the corresponding fragment ions. libretexts.org For example, the formation of a more stable secondary or tertiary carbocation is favored over a primary one. libretexts.org

The base peak, which is the most intense peak in the mass spectrum, often corresponds to the most stable fragment ion. tutorchase.com By analyzing the mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions, and considering the neutral losses, it is possible to piece together the structure of the compound. uni-saarland.detutorchase.com For instance, the loss of a methyl group (CH3) results in a peak at M-15, while the loss of an ethyl group (C2H5) results in a peak at M-29. tutorchase.com The mass spectrum of 2-Undecene, 4-methyl- would be expected to show fragments corresponding to the loss of various alkyl groups from the parent molecule.

Electron Spin Resonance (ESR) Spectroscopy for Intermediate Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique used to study molecules with unpaired electrons, such as free radicals. ualberta.casoton.ac.uk While GC-MS is the primary tool for identifying and quantifying stable molecules like 2-Undecene, 4-methyl-, ESR spectroscopy could be employed to study reactive intermediates that might be formed during chemical reactions involving this compound.

For example, in studies of enzymatic reactions, such as those catalyzed by cytochrome P450 enzymes that can act on fatty acids and similar molecules, ESR spectroscopy is used to characterize the electronic structure of the enzyme's active site and to detect and identify radical intermediates formed during the catalytic cycle. sc.edu Although direct ESR studies specifically on 2-Undecene, 4-methyl- are not readily found, the principles of the technique would apply to any radical intermediates derived from it. The g-factor and hyperfine coupling constants obtained from an ESR spectrum provide information about the electronic environment of the unpaired electron, which can help in identifying the structure of the radical intermediate. ualberta.ca

Theoretical Chemistry and Computational Studies of 2 Undecene, 4 Methyl

Isomer Enumeration and Structural Diversity Analysis

2-Undecene (B8481262), 4-methyl-, with the chemical formula C12H24, can exist as a number of structural and geometric isomers. nih.govchemspider.com The placement of the methyl group at the fourth carbon and the double bond at the second position defines the specific constitutional isomer. However, the double bond at the C-2 position can exist as either a cis or trans (or E/Z) geometric isomer, leading to structural diversity. libretexts.org The IUPAC name for this compound is 4-methylundec-2-ene. nih.gov

The enumeration of all possible acyclic isomers of C12H24 reveals a vast number of structural possibilities. researchgate.net This diversity arises from variations in the carbon chain branching and the position of the double bond. Computational methods can be employed to generate and analyze these isomers, providing a "periodic table" of sorts for hydrocarbons based on carbon and hydrogen counts. researchgate.net The structural diversity of alkenes like 2-undecene, 4-methyl- also includes the potential for various conformations due to the flexibility of the alkyl chain.

In the broader context of chemical diversity, various methyl-substituted undecenes have been identified in natural sources and industrial applications. For instance, 1-undecene (B165158), 4-methyl- has been detected in white rice, and its concentration can vary based on geographical origin. nih.gov Similarly, other isomers like 2-undecene, 4,5-dimethyl- have been identified in mushroom extracts. ijpsdronline.com The study of such isomers is important as their structural differences can lead to distinct physical, chemical, and biological properties.

Computational Modeling of Reaction Pathways and Kinetics

Computational modeling is a powerful tool for investigating the reaction pathways and kinetics of complex chemical systems, including those involving alkenes like 2-undecene, 4-methyl-. mit.edu These models can predict the behavior of molecules under various conditions, such as pyrolysis, and help elucidate the mechanisms of complex reactions. mit.edumit.edu

For instance, detailed kinetic models have been developed for the pyrolysis of large hydrocarbons, which can include species structurally similar to 2-undecene, 4-methyl-. mit.eduarxiv.org These models often involve a vast network of elementary reactions, including hydrogen abstractions, β-scissions, radical recombinations, and disproportionations. mit.edu The pyrolysis of n-dodecane, for example, produces a range of products including various isomers of undecene. arxiv.org The reaction pathways leading to these products can be analyzed using techniques like rate-of-production (ROP) analysis. mit.edu

The kinetics of such reactions are often described by rate constants which can be estimated or calculated using quantum chemistry methods. osti.gov While there can be uncertainties in these estimations, the resulting kinetic models have shown good agreement with experimental data for the combustion of various fuels. osti.gov The development of automated mechanism generation software has facilitated the creation of these large and complex reaction networks. mit.edu

Computational studies have also been used to model other types of reactions involving alkenes, such as reductive amination. rsc.org In these studies, the reaction mechanism is investigated step-by-step, and the energies of transition states and intermediates are calculated to determine the most favorable reaction pathway. rsc.org

Theoretical Studies on Bond Dissociation Energies and Stability

The stability of alkenes is a fundamental aspect of their chemistry and can be evaluated through theoretical calculations of properties like bond dissociation energies (BDEs). nih.govresearchgate.net The stability of an alkene is influenced by factors such as the degree of substitution at the double bond and the presence of steric strain. masterorganicchemistry.com Generally, alkene stability increases with the number of alkyl substituents on the double bond. masterorganicchemistry.com

Quantum Chemical Investigations into Electronic Structure and Reactivity

Quantum chemical calculations provide deep insights into the electronic structure and reactivity of molecules like 2-undecene, 4-methyl-. jacsdirectory.comaps.org These methods, such as Density Functional Theory (DFT), can be used to determine various molecular properties and reactivity descriptors. jacsdirectory.comjetir.org

The electronic structure of a molecule is described by its molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). jacsdirectory.com The energies of these frontier orbitals, EHOMO and ELUMO, and the energy gap between them (ΔEgap) are crucial in determining the molecule's reactivity. jacsdirectory.com A smaller energy gap generally implies higher reactivity. jacsdirectory.com

Global reactivity descriptors such as ionization potential, electron affinity, and chemical hardness can be calculated from the HOMO and LUMO energies. jacsdirectory.com These descriptors help in understanding the molecule's susceptibility to electrophilic or nucleophilic attack. jacsdirectory.com For 2-undecene, 4-methyl-, the electron-rich double bond is expected to be the primary site for electrophilic attack.

Molecular electrostatic potential (MEP) maps can also be generated through quantum chemical calculations to visualize the charge distribution and identify reactive sites. jacsdirectory.com For an alkene, the region around the double bond would show a higher negative potential, indicating its nucleophilic character.

While specific quantum chemical studies on 2-undecene, 4-methyl- are not detailed in the search results, the application of these methods to similar molecules provides a framework for understanding its electronic properties and predicting its chemical behavior. jetir.orgsemanticscholar.org For example, DFT has been used to analyze the electronic and adsorption structures of undecene in the context of corrosion inhibition. semanticscholar.org

Occurrence and Environmental Pathways of 2 Undecene, 4 Methyl

Biogenic Formation and Natural Occurrence

2-Undecene (B8481262), 4-methyl- has been identified as a volatile organic compound (VOC) in a variety of plants. It is a component of essential oils and the characteristic scent profiles of numerous plant species.

Research has documented the presence of this compound in the following plants:

Garlic (Allium sativum): The essential oils from both the bulbs and aerial parts of two different cultivars of garlic, 'Bianco del Veneto' and 'Staravec', were found to contain 4-Methyl-1-undecene. nih.gov

Dittrichia viscosa mariti: The essential oil extracted from this plant contains 1-Undecene (B165158), 4-methyl-. malque.pub

Perilla frutescense: Analysis of the volatile compounds in different parts of Perilla seeds has shown the presence of 2-Undecene, 4,5-dimethyl-. e-jkfn.org

Withania coagulans: The essential oil from the fruit of this plant, a member of the Solanaceae family, contains 2-Undecene-2,5-dimethyl. asianpubs.org

Durio kutejensis (Lai): The methanolic leaf extract of this endemic plant from Kalimantan, Indonesia, was found to contain 4-undecene, 7-methyl-. smujo.id

Ajuga bracteosa: This medicinal plant, found in the Himalayan range, has been shown to produce 2-Undecene, 4-methyl-. slu.se

Sugarcane (Saccharum officinarum): A study of five sugarcane varieties in Sri Lanka detected 74 organic compounds, including various green leaf volatiles. medwinpublishers.com While not explicitly naming 2-Undecene, 4-methyl-, the research highlights the diversity of volatile compounds in sugarcane. medwinpublishers.com

The following interactive table summarizes the plant species in which 2-Undecene, 4-methyl- or its isomers have been identified.

| Plant Species | Compound Isomer Detected | Plant Part |

| Allium sativum (Garlic) | 4-Methyl-1-undecene | Bulbs and Aerial Parts |

| Dittrichia viscosa mariti | 1-Undecene, 4-methyl- | Not Specified |

| Perilla frutescense | 2-Undecene, 4,5-dimethyl- | Seeds |

| Withania coagulans | 2-Undecene-2,5-dimethyl | Fruit |

| Durio kutejensis (Lai) | 4-undecene, 7-methyl- | Leaves |

| Ajuga bracteosa | 2-Undecene, 4-methyl- | Not Specified |

The compound 2-Undecene, 4-methyl- is also a product of microbial metabolism and has been identified in various fermentation processes.

Bacterial Volatiles: Some bacteria produce volatile organic compounds that can act as biomarkers. plos.orgplos.org For instance, 1-undecene is produced by Pseudomonas aeruginosa and is thought to be a degradation product of fatty acids. plos.orgfrontiersin.org Pseudomonas chlororaphis strain 449 has been shown to emit 1-undecene as one of its main volatile organic compounds. frontiersin.org

Fungal Metabolites: The fungus Aspergillus carbonarius has been studied as a potential organism for biofuel production, with 2-Undecene, 4-methyl- being identified in its metabolic profile. wsu.edu The entomopathogenic fungus Beauveria bassiana also produces 2-Undecene, 4-methyl- as a volatile metabolite. nih.gov

Fermented Foods and Beverages: The volatile profiles of fermented products often contain a complex mixture of compounds. In a study on Cheonggukjang, a Korean fermented soybean paste, 3-Methyl-2-undecene and 9-Methyl-2-undecene were detected. jfda-online.com An analysis of cactus-based fermented beverages, known as colonche, identified 2-undecene-5-methyl as one of the volatile compounds that differed significantly between wild and inoculated fermentation methods. mdpi.com

The table below presents a summary of the microbial sources and fermentation products where 2-Undecene, 4-methyl- or its isomers have been found.

| Microbial Source / Fermentation Product | Compound Isomer Detected |

| Pseudomonas aeruginosa | 1-undecene |

| Pseudomonas chlororaphis | 1-undecene |

| Aspergillus carbonarius | 2-Undecene, 4-methyl- |

| Beauveria bassiana | 2-Undecene, 4-methyl- |

| Cheonggukjang (fermented soybean paste) | 3-Methyl-2-undecene, 9-Methyl-2-undecene |

| Colonche (cactus-based fermented beverage) | 2-undecene-5-methyl |

The biosynthesis of 2-Undecene, 4-methyl- and related alkenes in biological systems is primarily linked to fatty acid metabolism. acs.org In some microorganisms, long-chain hydrocarbons are produced through pathways involving the modification of fatty acids. plos.org For example, the production of 1-undecene by Pseudomonas species is suggested to occur via the β-oxidation pathway of fatty acid degradation. plos.org

In plants, the synthesis of volatile organic compounds, including alkenes, involves complex pathways such as the mevalonate (B85504) (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. slu.se These pathways produce the basic building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are precursors to a vast array of secondary metabolites. slu.se

A specific enzyme, PFL_4321, found in Pseudomonas fluorescens, has been identified as responsible for the biosynthesis of 1-undecene from lauric acid. google.com This enzyme can also convert branched fatty acids, such as 11-methyl- and 4-methyldodecanoic acid, into their corresponding terminal olefins. google.com

The potential to produce biofuels and other valuable chemicals from renewable sources has driven research into the metabolic engineering of microorganisms. acs.orgresearchgate.net By manipulating the metabolic pathways of organisms like bacteria and cyanobacteria, it is possible to enhance the production of specific compounds, including alkenes. researchgate.netdiva-portal.org

For example, the gene encoding the enzyme responsible for 1-undecene biosynthesis in Pseudomonas fluorescens (PFL_4321) has been expressed in E. coli, demonstrating the feasibility of heterologous production. google.com Further research in this area could focus on optimizing host strains and fermentation conditions to improve yields of 2-Undecene, 4-methyl- and other desirable alkenes. acs.orgdiva-portal.org

Environmental Fate and Transformation Pathways

Pyrolysis, the thermal decomposition of materials at elevated temperatures in the absence of oxygen, is a significant pathway for the formation of 2-Undecene, 4-methyl-. This compound is frequently identified in the pyrolytic oil produced from the treatment of various waste materials.

Plastic Waste Pyrolysis: The pyrolysis of plastic waste, particularly polyolefins like polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE), is a common source of 2-Undecene, 4-methyl-. Studies have shown its presence in the liquid/wax products from the pyrolysis of surgical mask waste and other medical plastic wastes. nih.govelaba.lt It has also been detected in the pyrolytic oil from low-density polyethylene (LDPE) and PP mixtures. ijpsat.org Microwave pyrolysis of PP has also been shown to produce 4-methyl-2-undecene. researchgate.net

Biomass Pyrolysis: Pyrolysis of biomass, such as sawdust from coffee and eucalyptus, can also lead to the formation of various hydrocarbons, including undecene isomers. ufrgs.br

The following table details the sources and conditions under which 2-Undecene, 4-methyl- has been formed through pyrolysis.

| Pyrolysis Feedstock | Specific Isomer Identified |

| Surgical Mask Waste | 2-Undecene, 4-methyl- |

| Medical Plastic Waste (Syringes/Saline Bottles) | 2-decene, 4-methyl-, (z)- (a related compound) |

| Low-Density Polyethylene (LDPE) and Polypropylene (PP) mixture | 2-Undecene, 4-methyl- |

| Polypropylene (PP) | 4-methyl-2-undecene |

| Landfill Liners (Polyethylene) | 4-undecene-5-methyl |

| Polyurethane (PU) | 5-undecene-4-methyl |

Catalytic Degradation and Conversion in Environmental Matrices

The compound 2-Undecene, 4-methyl- is notably involved in various catalytic processes, particularly in the degradation and conversion of larger molecules, such as those found in plastic waste and biomass. Research indicates that this branched alkene is a common product in the catalytic pyrolysis of polyolefins, highlighting its role in the transformation of synthetic polymers within environmental or industrial settings.

Catalytic pyrolysis of plastic waste, including polypropylene (PP) and polyethylene (PE), frequently yields 2-Undecene, 4-methyl-. For instance, in the pyrolytic conversion of a mixture of all layers of surgical mask waste, 2-Undecene, 4-methyl- was identified as one of the main compounds in the resulting oil and wax products, with a relative abundance of 4.7–7.3%. elaba.lt Similarly, studies on the pyrolysis of model polypropylene have identified 4,5-dimethyl 2-undecene among the most abundant olefinic products. hec.gov.pk The use of specific catalysts can influence the product distribution. For example, the catalytic pyrolysis of waste polythene bags using a 6wt%WO3/γ-Al2O3 catalyst resulted in the isomerization and alkylation of 1-undecene to form 4-undecene-5-methyl(E), a structurally related isomer. fugus-ijsgs.com.ngfugus-ijsgs.com.ng The pyrolysis of low-density polyethylene (LDPE) and PP mixtures with a calcined natural zeolite catalyst also produced 2-Undecene, 4-methyl-. ijpsat.org

Beyond plastic degradation, 2-Undecene, 4-methyl- also appears in the catalytic conversion of biorenewable feedstocks. The butenolysis of methyl oleate (B1233923), a component of microalgae oil, using ruthenium-based homogeneous catalysts, produces 2-undecene as a primary product alongside methyl 9-undecenoate. d-nb.inforesearchgate.net This process is part of a biorefinery approach to create valuable mid-chain carboxylic acid esters. d-nb.info Furthermore, the cross-metathesis of methyl oleate with 3-pentenenitrile (B94367), utilizing second-generation Hoveyda-Grubbs catalysts, also results in the formation of 2-undecene. conicet.gov.ar

These findings underscore the role of catalysis in both the breakdown of persistent polymers and the conversion of natural oils, with 2-Undecene, 4-methyl- often being a resulting chemical intermediate. The specific catalyst and feedstock determine the yield and isomeric distribution of the products.

Table 1: Catalytic Formation of 2-Undecene, 4-methyl- and Related Compounds

Role as a Volatile Organic Compound (VOC) in Atmospheric and Environmental Systems

2-Undecene, 4-methyl- is recognized as a Volatile Organic Compound (VOC), a class of compounds that readily vaporize into the air and participate in atmospheric photochemical reactions. Its presence has been detected from a variety of biogenic and anthropogenic sources, contributing to the complex mixture of VOCs in different environmental systems.

Biogenic sources include emissions from microorganisms. For example, the fungus Beauveria bassiana, known for its entomopathogenic properties, has been shown to emit 2-Undecene, 4-methyl- as one of its volatile metabolites. nih.gov It has also been identified as a VOC in food products such as white rice and fermented milk, where microbial activity plays a significant role in the development of the aroma and flavor profile. jfda-online.comcirad.fr

Anthropogenic sources are also significant contributors. The compound is released during the thermal degradation of plastics, such as in the pyrolysis of surgical mask waste and other plastic materials. elaba.ltmmscience.eu It has also been detected as a VOC emitted from plastic packaging materials, specifically from micro-perforated polypropylene/polyamide (PP/PA) packaging used for fresh-cut vegetables. frontiersin.org In urban environments, 2-Undecene, 4-methyl- (or its isomers like 1-undecene) has been measured in the ambient atmosphere. scielo.org.mx A study in Balikesir, Turkey, found that concentrations of 1-undecene were higher in the summer, suggesting that its source strength increases during this season, possibly due to increased solvent use. scielo.org.mx

Table 2: Identified Sources of 2-Undecene, 4-methyl- as a Volatile Organic Compound (VOC)

Comparative Chemical Studies with Isomers and Structurally Similar Compounds of Undecenes

Analysis of Reactivity Differences Based on Double Bond Position and Substituent Placement

The reactivity of alkenes is significantly influenced by the position of the double bond and the placement of substituents. tutorchase.com In the case of 2-undecene (B8481262), 4-methyl-, the double bond is located at the second carbon, and a methyl group is at the fourth position. This structure presents a trisubstituted alkene.

Effect of Double Bond Position: The position of the double bond in an undecene isomer plays a crucial role in its reactivity.

Terminal Alkenes (e.g., 1-Undecene): These are generally more reactive in addition reactions due to the less sterically hindered double bond. tutorchase.com

Internal Alkenes (e.g., 2-Undecene, 5-Undecene): The reactivity of internal alkenes is lower than that of terminal alkenes due to increased steric hindrance around the double bond. tutorchase.com The stability of internal alkenes is generally greater than that of terminal alkenes.

Effect of Substituent Placement: The methyl group at the C-4 position in 2-undecene, 4-methyl- introduces steric hindrance around the double bond, further influencing its reactivity. This branching makes the molecule more stable and less reactive compared to its linear isomer, 2-undecene. tutorchase.com Branched alkenes, due to their more shielded pi bonds, are less reactive in reactions like hydrogenation. tutorchase.com

The table below summarizes the expected reactivity trends based on these structural features.

| Feature | Influence on Reactivity | Example |

| Double Bond Position | Terminal alkenes are generally more reactive than internal alkenes. tutorchase.com | 1-Undecene (B165158) vs. 2-Undecene |

| Substituent Placement | Increased substitution around the double bond decreases reactivity. tutorchase.com | 2-Undecene vs. 4-methyl-2-undecene |

| Branching | Branching shields the double bond, reducing reactivity. tutorchase.com | Linear undecene vs. 4-methyl-2-undecene |

Stereochemical Considerations in Isomeric Undecenes (e.g., Z/E Configuration)

The presence of a double bond in undecene isomers like 2-undecene, 4-methyl- can lead to geometric isomerism, specifically the existence of Z (zusammen) and E (entgegen) isomers. wikipedia.orglibretexts.org This arises from the restricted rotation around the carbon-carbon double bond. libretexts.org

For 2-undecene, 4-methyl-, the substituents on the carbons of the double bond are a hydrogen and a methyl group on one carbon (C2), and a hydrogen and a 2-heptyl group on the other carbon (C3). Using the Cahn-Ingold-Prelog (CIP) priority rules, the methyl group has a higher priority than hydrogen, and the 2-heptyl group has a higher priority than hydrogen. wikipedia.org

(Z)-4-methyl-2-undecene: The higher priority groups (methyl and 2-heptyl) are on the same side of the double bond. wikipedia.orglibretexts.org

(E)-4-methyl-2-undecene: The higher priority groups are on opposite sides of the double bond. wikipedia.orglibretexts.org

These stereoisomers, also known as diastereomers, have the same connectivity but different spatial arrangements of atoms. nptel.ac.in This difference in geometry can lead to variations in physical properties such as boiling point, melting point, and solubility. libretexts.orgsolubilityofthings.com For instance, cis isomers, which are structurally similar to Z isomers, often have lower melting points due to less efficient packing in the solid state. libretexts.orglibretexts.org Conversely, cis isomers can have higher boiling points than trans isomers due to a net molecular dipole moment. libretexts.orglibretexts.org

The stereochemistry of the starting alkene is critical in stereospecific reactions, where different stereoisomers of the reactant yield different stereoisomers of the product. wikipedia.orgalrasheedcol.edu.iq For example, the addition of bromine to cis- and trans-2-butene results in different stereoisomeric products. alrasheedcol.edu.iq

| Isomer | Configuration of Higher Priority Groups | Expected Physical Property Differences |

| (Z)-4-methyl-2-undecene | Same side of the double bond (cis-like) wikipedia.orglibretexts.org | Potentially lower melting point and higher boiling point compared to the E isomer. libretexts.orglibretexts.org |

| (E)-4-methyl-2-undecene | Opposite sides of the double bond (trans-like) wikipedia.orglibretexts.org | Potentially higher melting point and lower boiling point compared to the Z isomer. libretexts.orglibretexts.org |

Homolog Studies and the Influence of Carbon Chain Length on Chemical Behavior

2-Undecene, 4-methyl- is a member of the alkene homologous series, which has the general formula CnH2n. byjus.com A homologous series is a sequence of compounds with the same functional group and similar chemical properties, where successive members differ by a CH2 group. wikipedia.orgpcc.eu

Influence of Carbon Chain Length: The length of the carbon chain has a predictable effect on the physical and chemical properties of alkenes. tutorchase.com

Physical Properties: As the carbon chain length increases within a homologous series, the boiling point and melting point generally increase. tutorchase.comtestbook.comscienceready.com.au This is due to the increase in molecular mass and stronger van der Waals forces between the molecules. tutorchase.com For example, decene (C10H20) has a lower boiling point than undecene (C11H22), which in turn has a lower boiling point than dodecene (C12H24). wikipedia.org

Chemical Reactivity: Longer, unbranched alkenes are generally considered more reactive because their pi bonds are more exposed. tutorchase.com However, the stability of carbocation intermediates formed during reactions also plays a significant role. Longer alkyl chains can better stabilize a positive charge through inductive effects and hyperconjugation, which can influence reaction rates and pathways. acs.org

Comparing 4-methyl-2-undecene to its lower and higher homologs (e.g., 4-methyl-2-decene and 4-methyl-2-dodecene) would reveal these trends.

| Property | Trend with Increasing Carbon Chain Length | Reason |

| Boiling Point | Increases tutorchase.comtestbook.com | Increased molecular mass and stronger intermolecular forces. tutorchase.com |

| Melting Point | Generally increases testbook.comscienceready.com.au | Increased molecular mass and molecular packing efficiency. |

| Reactivity | Can be influenced by both steric effects and carbocation stability. tutorchase.comacs.org | Longer chains increase steric hindrance but also enhance carbocation stability. tutorchase.comacs.org |

Mechanistic Implications Arising from Isomeric Variations in Catalytic Reactions

In the context of 4-methyl-2-undecene, its structure as a trisubstituted, branched alkene would affect various catalytic processes:

Hydrogenation: The steric hindrance around the double bond due to the methyl group at C-4 would likely lead to a slower rate of catalytic hydrogenation compared to a linear isomer like 2-undecene or a terminal isomer like 1-undecene. The catalyst's surface accessibility is a key factor. nih.gov

Isomerization: In the presence of certain catalysts, alkenes can undergo isomerization, where the double bond migrates to a different position. The relative thermodynamic stabilities of the different isomers (e.g., 4-methyl-2-undecene vs. 4-methyl-3-undecene) will influence the equilibrium position of such a reaction. Generally, more substituted alkenes are more stable. tutorchase.com

Asymmetric Catalysis: In reactions designed to create new chiral centers, the existing stereochemistry of the substrate is crucial. For instance, in an asymmetric hydrogenation of a prochiral enamide, the catalyst and substrate interact to form diastereomeric intermediates, with the transition state energies determining the stereochemical outcome of the product. uit.no Similarly, the E or Z configuration of 4-methyl-2-undecene would influence the stereochemical outcome in reactions where the double bond is transformed.

| Catalytic Reaction | Mechanistic Implication of 4-methyl-2-undecene Structure |

| Hydrogenation | Steric hindrance from the methyl group may slow the reaction rate by impeding coordination to the catalyst surface. tutorchase.com |

| Isomerization | The relative stability of 4-methyl-2-undecene compared to its other positional isomers will dictate the equilibrium of the reaction. tutorchase.com |

| Polymerization | The branched structure would act as a comonomer to introduce side chains, affecting the properties of the resulting polymer. |

| Asymmetric Catalysis | The E/Z configuration would be a key determinant of the stereochemical outcome in stereospecific reactions. wikipedia.orgalrasheedcol.edu.iq |

Chemical Engineering and Industrial Applications of 2 Undecene, 4 Methyl

Role in the Production of Specialty Chemicals and Materials

2-Undecene (B8481262), 4-methyl-, with the chemical formula C12H24, serves as a versatile intermediate in the synthesis of a variety of specialty chemicals. nih.govsigmaaldrich.com Its branched alkene structure makes it a valuable precursor in the production of aroma compounds for the fragrance industry, where its derivatives can contribute to complex scent profiles. vulcanchem.com The presence of the double bond and the methyl group allows for a range of chemical modifications, leading to the creation of unique fragrance and flavor ingredients. vulcanchem.com

In the polymer and plastics industry, 2-Undecene, 4-methyl- is utilized as a raw material. lookchem.com Its incorporation into polymer chains can modify the physical properties of the resulting materials, such as flexibility, durability, and thermal stability. The specific structure of 2-Undecene, 4-methyl- can be leveraged to engineer polymers with desired characteristics for specific applications. lookchem.com

Furthermore, this compound is a component in the synthesis of surfactants. Specifically, it can be used in the production of C10-C13 alkylphenyl sulfonates, which are key ingredients in detergent formulations. google.comgoogle.comgoogle.com The metathesis of fatty acids or esters with short-chain alkenes can produce a mixture of C10-C13 alkenes, including isomers of methyl-undecene, which are then used to alkylate benzene (B151609) to form alkylbenzenes. google.com Subsequent sulfonation yields the desired alkylphenyl sulfonate surfactants. google.com

The compound has also been identified in the pyrolysis products of waste materials, such as surgical masks. elaba.lt This suggests its potential as a component of synthetic fuels or as a chemical feedstock recovered from waste valorization processes. elaba.lt Research into the pyrolysis of polypropylene-rich materials has shown that 2-Undecene, 4-methyl- is one of the many hydrocarbon compounds formed, with its yield being dependent on the pyrolysis temperature. elaba.lt

| Industry | Application | Source |

|---|---|---|

| Fragrance & Flavoring | Precursor in the synthesis of aroma compounds. | vulcanchem.com |

| Plastics and Polymers | Raw material to enhance final product characteristics. | lookchem.com |

| Detergents | Intermediate in the production of C10-C13 alkylphenyl sulfonates. | google.comgoogle.comgoogle.com |

| Waste Valorization | Identified in pyrolysis oil from surgical mask waste, potential as fuel or chemical feedstock. | elaba.lt |

Integration into Catalytic Processes and Industrial Reaction Design

The chemical structure of 2-Undecene, 4-methyl-, featuring a carbon-carbon double bond, makes it amenable to a variety of catalytic transformations that are central to industrial reaction design. These processes are crucial for converting it into more valuable downstream products.

Catalytic Hydrogenation:

One of the fundamental reactions for alkenes is catalytic hydrogenation, which converts the unsaturated double bond into a saturated single bond, yielding 4-methylundecane. nist.govlibretexts.org This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). libretexts.orgdrhazhan.com The catalyst provides a surface for the reaction between hydrogen gas (H2) and the alkene, lowering the activation energy and enabling the reaction to proceed efficiently. libretexts.org The stereochemistry of the hydrogenation product is influenced by the catalyst and the initial configuration (E/Z) of the alkene, with syn-addition being a common outcome where both hydrogen atoms add to the same face of the double bond. reddit.com The design of industrial hydrogenation reactors must consider factors such as catalyst selection, reaction temperature, hydrogen pressure, and solvent choice to optimize yield and selectivity. drhazhan.com

Catalytic Oxidation:

Catalytic oxidation of 2-Undecene, 4-methyl- can lead to the formation of various oxygenated products, such as epoxides, diols, or ketones, depending on the catalyst and reaction conditions. epo.orguni-rostock.de For instance, epoxidation can be achieved using peroxy acids or with metal-based catalysts in the presence of an oxidizing agent like hydrogen peroxide. rsc.org The Wacker-type oxidation, employing a palladium(II) catalyst, can be used to form ketones. uni-rostock.de The design of oxidation processes requires careful control to prevent over-oxidation and to achieve high selectivity for the desired product. tue.nlacs.org The choice of catalyst, oxidant, and reaction parameters is critical in directing the reaction pathway. epo.org

Metathesis Reactions:

Alkene metathesis is a powerful tool in industrial chemistry for the synthesis of new olefins. researchgate.net 2-Undecene, 4-methyl- can participate in cross-metathesis reactions with other alkenes, catalyzed by ruthenium-based complexes like Grubbs or Hoveyda catalysts. researchgate.netconicet.gov.ar For example, cross-metathesis with ethylene (B1197577) could potentially yield shorter-chain alkenes. These reactions are integral to the production of specialty chemicals and polymers from renewable feedstocks like natural oils. researchgate.net Industrial reaction design for metathesis focuses on catalyst efficiency (turnover number), selectivity, and the separation of products. researchgate.net

Polymerization:

As a monomer, 2-Undecene, 4-methyl- can undergo catalytic polymerization to produce polyolefins. The properties of the resulting polymer are highly dependent on the type of catalyst used. Ziegler-Natta and metallocene catalysts are known to control the stereochemistry of the polymer, leading to materials with specific tacticities (e.g., isotactic, syndiotactic) and, consequently, distinct physical properties. mdpi.com The design of polymerization reactors involves managing heat transfer, monomer concentration, and catalyst activity to produce a polymer with the desired molecular weight and microstructure. mdpi.com

| Process | Catalyst Type | Potential Products | Industrial Relevance | Source |

|---|---|---|---|---|

| Hydrogenation | Pd/C, Pt, Ni | 4-Methylundecane | Production of saturated hydrocarbons, fine chemicals. | libretexts.orgdrhazhan.comreddit.comresearchgate.net |

| Oxidation | Peroxy acids, metal complexes (e.g., Pd, W) | Epoxides, diols, ketones | Synthesis of oxygenated derivatives for various applications. | epo.orguni-rostock.dersc.orgacs.org |

| Metathesis | Grubbs, Hoveyda catalysts (Ru-based) | New olefins via cross-metathesis | Synthesis of specialty chemicals from renewable resources. | researchgate.netconicet.gov.ar |

| Polymerization | Ziegler-Natta, metallocene catalysts | Poly(4-methyl-2-undecene) | Creation of specialty polymers with tailored properties. | mdpi.com |

Separation Techniques and Purity Assessment in Industrial Streams

In an industrial context, 2-Undecene, 4-methyl- is often present in complex mixtures, either as a product of a chemical reaction or as a component of a raw material stream. Therefore, effective separation techniques and methods for purity assessment are essential for its isolation and quality control.

Separation Techniques:

Distillation: Fractional distillation is a primary method for separating 2-Undecene, 4-methyl- from other components with different boiling points. Given its molecular weight, it will have a specific boiling point that allows it to be separated from both lighter and heavier hydrocarbons. chemsynthesis.com In the context of producing C10-C13 alkylphenyl sulfonates, distillation is a crucial step to isolate the desired alkene fraction before the alkylation step. google.com The efficiency of the distillation column, including the number of theoretical plates and the reflux ratio, is a key design parameter.

Gas Chromatography (GC): On an analytical and preparative scale, gas chromatography is a powerful technique for separating and identifying volatile compounds like 2-Undecene, 4-methyl-. unl.edunist.gov The choice of the GC column's stationary phase is critical for achieving good separation from its isomers and other compounds in the mixture. oup.com For instance, non-polar columns are often used for the analysis of hydrocarbons. oup.com The retention time of the compound is a key parameter for its identification. oup.com

Liquid-Liquid Extraction: This technique can be employed to separate 2-Undecene, 4-methyl- from more polar or non-polar components in a mixture. For example, in the work-up of synthesis reactions, an organic solvent can be used to extract the non-polar 2-Undecene, 4-methyl- from an aqueous phase. prepchem.com

Purity Assessment:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for both the separation and identification of 2-Undecene, 4-methyl- in a sample. GC separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, which acts as a chemical fingerprint. elaba.ltijpsat.org The fragmentation pattern in the mass spectrum allows for the unambiguous identification of the compound and its isomers. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structure and assessing the purity of 2-Undecene, 4-methyl-. The chemical shifts and coupling constants in the NMR spectrum provide detailed information about the arrangement of atoms in the molecule, including the position of the double bond and the methyl group. vulcanchem.com

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the C=C double bond in 2-Undecene, 4-methyl-, which typically shows a characteristic absorption band. vulcanchem.com While not as definitive as GC-MS or NMR for complete identification, it is a quick and useful method for confirming the presence of the alkene functional group.

| Method | Principle | Application | Source |

|---|---|---|---|

| Fractional Distillation | Separation based on differences in boiling points. | Industrial-scale purification of alkene streams. | google.comchemsynthesis.com |

| Gas Chromatography (GC) | Separation based on differential partitioning between a mobile and stationary phase. | Analytical and preparative separation of volatile compounds. | unl.edunist.govoup.com |

| Liquid-Liquid Extraction | Separation based on differential solubility in immiscible liquids. | Work-up and purification in chemical synthesis. | prepchem.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines separation power of GC with identification capability of MS. | Definitive identification and quantification in complex mixtures. | vulcanchem.comelaba.ltijpsat.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Structural elucidation and purity confirmation. | vulcanchem.com |

| Infrared (IR) Spectroscopy | Identifies functional groups based on their characteristic absorption of infrared radiation. | Rapid confirmation of the alkene functional group. | vulcanchem.com |

Q & A

Q. What are the key physical and chemical properties of 4-methyl-2-undecene relevant to experimental design?

Methodological Answer: Researchers must first establish baseline properties to design experiments involving 4-methyl-2-undecene. Key parameters include:

Note: Discrepancies in boiling points may arise due to isomerism (E vs. Z configurations) or impurities. Validate values via gas chromatography (GC) coupled with reference standards .

Q. What synthetic methodologies are reported for 4-methyl-2-undecene, and how can purity be optimized?

Methodological Answer: While direct synthesis routes for 4-methyl-2-undecene are not detailed in the provided evidence, analogous olefin synthesis strategies can be adapted:

- Pyrolytic Pathways: Dehydrohalogenation or catalytic cracking of longer-chain alkanes may yield branched olefins like 4-methyl-2-undecene. Monitor reaction temperatures (200–400°C) and catalysts (e.g., zeolites) to minimize side products .

- Purification: Use fractional distillation followed by GC-MS analysis to isolate isomers. Confirmation via retention time matching with authenticated standards is critical .

Advanced Research Questions

Q. How does 4-methyl-2-undecene’s structure influence its reactivity in hydrocarbon fuel formulations?

Methodological Answer: In fuel chemistry, branching (e.g., the 4-methyl group) impacts combustion efficiency and octane rating:

- Isomer-Specific Behavior: Compare ignition delays of 4-methyl-2-undecene (E/Z isomers) with linear alkenes using shock tube reactors or rapid compression machines.

- Blending Studies: Incorporate the compound into Co-Optima Core Research Gasolines to assess its effect on knock resistance and emissions. Use gas chromatography (GC) to quantify fuel blend composition .

Q. What analytical challenges arise in quantifying 4-methyl-2-undecene in complex mixtures, and how can they be addressed?

Methodological Answer:

Q. How can conflicting thermodynamic data for 4-methyl-2-undecene be resolved in computational modeling studies?

Methodological Answer: Discrepancies in properties like ΔvapH or boiling points often stem from isomerization or experimental conditions. To resolve:

Benchmark Experimental Data: Replicate measurements under controlled conditions (e.g., NIST-standardized protocols) .

Computational Validation: Use density functional theory (DFT) or group contribution methods to predict thermodynamic parameters. Compare results with experimental datasets to identify outliers .

Q. What role does 4-methyl-2-undecene play in molecular growth pathways during hydrocarbon pyrolysis?

Methodological Answer: In pyrolytic environments, 4-methyl-2-undecene may act as an intermediate in radical-mediated chain reactions:

- Mechanistic Probes: Use isotopic labeling (e.g., 13C-tagged precursors) to track its incorporation into larger polyaromatic hydrocarbons (PAHs).

- Kinetic Modeling: Develop microkinetic models incorporating branching ratios for methyl-alkene recombination. Validate via tandem MS or laser-induced fluorescence (LIF) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported CAS registry numbers for 4-methyl-2-undecene?

Methodological Answer:

- Database Cross-Validation: Cross-reference CAS numbers from authoritative sources (e.g., NIST, PubChem) and experimental data (e.g., mass spectra). For example:

- Structural Confirmation: Use nuclear magnetic resonance (NMR) to resolve stereochemistry and assign CAS numbers unambiguously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.